AEG 3482

概要

説明

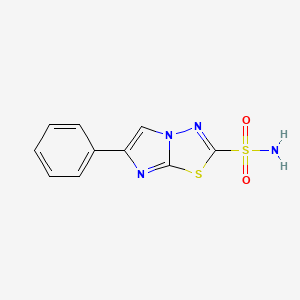

AEG 3482は、6-フェニル-イミダゾ[2,1-b]-1,3,4-チアゾール-2-スルホンアミドとしても知られており、強力な抗アポトーシス化合物です。熱ショックタンパク質70(HSP70)の誘導発現を通じて、Junキナーゼ(JNK)活性を阻害します。 この化合物は、熱ショックタンパク質90(HSP90)に直接結合し、これにより熱ショック因子1(HSF1)依存的なHSP70およびHSP25の発現を促進します .

準備方法

合成経路と反応条件

AEG 3482の合成には、イミダゾ[2,1-b][1,3,4]チアゾールコアの形成が含まれます。重要なステップには、適切な前駆体の環化が制御された条件下で行われることが含まれます。 正確な合成経路と反応条件は、機密情報であり、公開文献では広く開示されていません .

工業的生産方法

This compoundの工業的生産方法は、入手可能な情報源では明示的に詳しく述べられていません。

化学反応の分析

Biochemical Interactions with Key Protein Targets

AEG 3482 primarily interacts with heat shock protein 90 (HSP90) and c-Jun N-terminal kinase (JNK) , influencing downstream signaling cascades:

These interactions collectively inhibit stress-induced apoptosis, particularly in neuronal cells.

Mechanism of JNK Pathway Inhibition

This compound exerts its antiapoptotic effects through a dual mechanism:

-

HSP70 Induction : By binding HSP90, this compound activates heat shock factor 1 (HSF1), leading to transcriptional upregulation of HSP70. Elevated HSP70 levels sequester JNK, preventing its activation .

-

JNK Phosphorylation Blockade : In PC12 neuronal cells, this compound (10–40 µM) reduces JNK phosphorylation by 60–80%, as demonstrated via immunoblotting .

Stress Resistance in Model Organisms

In Caenorhabditis elegans, this compound conferred resistance to oxidative stress (paraquat), heavy metal toxicity (cadmium), and DNA damage (methyl methanesulfonate). Transcriptomic analysis linked this protection to NRF2/SKN-1 signaling activation .

Key Findings from C. elegans Studies:

Cell-Based Studies (PC12 Neuronal Cells) :

| Parameter | Value/Outcome |

|---|---|

| Effective concentration (EC₅₀) | 20 µM |

| Apoptosis inhibition (p75NTR-induced) | 85% reduction |

| HSP70 induction | 4-fold increase (qPCR) |

| JNK activity | 70% suppression (kinase assay) |

Selectivity and Comparative Analysis

This compound distinguishes itself from other JNK inhibitors by its dual activity :

-

Unlike broad-spectrum JNK inhibitors (e.g., SP600125), it specifically targets the HSP90-HSF1-HSP70 axis.

-

Retains HSP90 chaperone function while inducing HSP70, minimizing off-target effects .

Stability and Solubility

科学的研究の応用

Biological Activities

The compound exhibits several notable biological activities:

- Anti-apoptotic Properties : AEG 3482 has been shown to inhibit apoptosis induced by neurotrophin receptors, particularly the p75 neurotrophin receptor (p75NTR) and its interacting factor NRAGE. This inhibition is crucial in protecting neurons from death due to various stressors .

- Cellular Stress Resistance : Research indicates that this compound enhances cellular resistance to oxidative stress, suggesting potential applications in aging and neurodegenerative diseases. It activates the Nrf2/SKN-1 signaling pathway, which is associated with longevity and stress resistance in model organisms like Caenorhabditis elegans .

Research Applications

This compound serves as a valuable tool in various research domains:

- Neuroscience : The compound is extensively used to study neuroprotection mechanisms. Its ability to prevent neuronal apoptosis makes it a candidate for investigating treatments for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease .

- Cellular Biology : this compound is employed in high-throughput screening (HTS) assays to identify compounds that enhance cellular stress resistance. Studies have demonstrated its efficacy in protecting against cellular injury from oxidative agents like paraquat and heavy metals .

- Therapeutic Development : Given its anti-apoptotic properties, this compound shows promise for developing therapies targeting acute and chronic neurological conditions. Its mechanism suggests potential applications in reducing cell death associated with various pathologies .

Case Studies

Several studies highlight the effectiveness of this compound:

- Neuroprotection in Cell Models : In experiments with PC12 neuronal cells, this compound inhibited JNK activity and blocked apoptosis induced by NGF withdrawal. This underscores its role as a protective agent against neurotoxic conditions .

- High-Throughput Screening for Cellular Stress Resistance : In a study involving murine skin fibroblasts, this compound was identified as one of the compounds that conferred protection against multiple forms of cellular injury. The research linked its protective effects to the activation of the Nrf2 pathway, highlighting its potential for further exploration in aging research .

- Comparative Studies with Other Compounds : this compound has been compared with other JNK inhibitors, such as SP600125 and JNK Inhibitor II, showcasing its unique mechanism of action and specificity towards JNK signaling pathways. These comparisons help establish a framework for understanding its therapeutic potential relative to other agents .

作用機序

AEG 3482は、HSP90に結合することでその効果を発揮し、HSF1の放出を促進します。これにより、JNK活性の内因性阻害剤であるHSP70の誘導発現につながります。JNKの活性化を阻害することにより、this compoundはJNK依存性アポトーシスを防ぎます。 分子標的は、HSP90、HSF1、およびJNKです .

類似化合物の比較

類似化合物

SP600125: 別のJNK阻害剤ですが、HSP70の発現を誘導しません。

CEP-1347: JNKシグナル伝達を阻害しますが、異なるメカニズムを通じて行われます。

SB203580: JNK経路にも影響を与えるp38 MAPK阻害剤 .

独自性

This compoundは、HSP70の発現を誘導する能力においてユニークであり、JNK活性を阻害し、HSP70を通じて細胞生存を促進するという二重の作用機序を提供します。 これは、アポトーシスと神経保護を研究するための貴重なツールになります .

類似化合物との比較

Similar Compounds

SP600125: Another JNK inhibitor, but it does not induce HSP70 expression.

CEP-1347: Inhibits JNK signaling but through a different mechanism.

SB203580: A p38 MAPK inhibitor that also affects JNK pathways .

Uniqueness

AEG 3482 is unique in its ability to induce HSP70 expression, which provides a dual mechanism of action by both inhibiting JNK activity and promoting cell survival through HSP70. This makes it a valuable tool for studying apoptosis and neuroprotection .

生物活性

AEG 3482 is a small-molecule compound recognized for its potent antiapoptotic properties, primarily through the inhibition of c-Jun N-terminal kinase (JNK) signaling pathways. This compound has garnered attention in various research studies due to its significant role in neuroprotection and cellular stress resistance.

This compound functions primarily by inhibiting JNK-dependent apoptosis. The JNK pathway is a crucial mediator of stress-induced cell death, particularly in neuronal cells. In studies involving PC12 neuronal cells, this compound has been shown to:

- Inhibit JNK Activity : this compound effectively blocks proapoptotic JNK activity, which is often activated in neurodegenerative conditions such as Alzheimer’s and Huntington’s diseases .

- Induce Heat Shock Protein 70 (HSP70) : The compound promotes the expression of HSP70, an endogenous inhibitor of JNK, which is essential for the blockade of apoptosis . HSP70 accumulation is necessary for the protective effects observed with this compound treatment.

In Vitro Studies

- Cell Line Testing : In vitro experiments demonstrated that this compound prevents apoptosis induced by the p75 neurotrophin receptor (p75NTR) and its interactor NRAGE. This was evidenced by reduced cell death in treated PC12 cells compared to controls .

- HSP70 Induction : Studies indicated that this compound binds to heat shock protein 90 (Hsp90), facilitating the release of HSF1 (heat shock factor 1), which in turn induces HSP70 mRNA expression. This mechanism underlines the compound's role in enhancing cellular stress response .

High-Throughput Screening

A high-throughput screening study identified this compound as a compound that enhances cellular resistance against various stressors, including oxidative stress from superoxide generators and heavy metals like cadmium. The findings highlighted the involvement of Nrf2/SKN-1 signaling in mediating these protective effects, suggesting potential applications in aging research and longevity studies .

Case Studies and Applications

- Neuroprotection : this compound has been studied for its potential therapeutic effects in neurodegenerative diseases. Its ability to inhibit JNK activity and promote neuronal survival positions it as a candidate for further research in treating conditions characterized by excessive apoptosis.

- Stress Resistance : The compound's ability to enhance cellular resilience against multiple forms of stress suggests its utility in developing strategies for combating age-related cellular decline and enhancing longevity .

Summary of Biological Activity

| Biological Activity | Description |

|---|---|

| Inhibition of JNK | Blocks proapoptotic signaling pathways associated with neuronal death. |

| HSP70 Induction | Enhances expression of protective heat shock proteins, crucial for cell survival under stress. |

| Neuroprotective Potential | May serve as a therapeutic agent in neurodegenerative diseases due to its antiapoptotic effects. |

| Stress Resistance | Promotes resilience against oxidative and other forms of cellular injury, relevant for aging research. |

特性

IUPAC Name |

6-phenylimidazo[2,1-b][1,3,4]thiadiazole-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4O2S2/c11-18(15,16)10-13-14-6-8(12-9(14)17-10)7-4-2-1-3-5-7/h1-6H,(H2,11,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQUYTXDAVCOCMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN3C(=N2)SC(=N3)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80213176 | |

| Record name | AEG-3482 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80213176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63735-71-7 | |

| Record name | AEG-3482 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063735717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AEG-3482 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80213176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AEG-3482 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7EZF1A283N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of AEG3482?

A1: AEG3482 acts as a selective inhibitor of c-Jun N-terminal kinase (JNK). [, , ] JNK is a protein kinase involved in various cellular processes, including inflammation, apoptosis, and cell proliferation. By inhibiting JNK, AEG3482 influences downstream signaling pathways, ultimately impacting these cellular functions.

Q2: How does AEG3482 impact cellular stress response?

A2: Studies suggest that AEG3482 can induce cellular stress resistance. [, ] While the exact mechanisms are still under investigation, research indicates involvement of both Nrf2-dependent and Nrf2-independent pathways. This compound has shown protective effects against various stressors, including paraquat, cadmium, and methyl methanesulfonate.

Q3: What are the potential therapeutic applications of AEG3482 being investigated?

A3: Based on its mechanism of action and observed effects, AEG3482 is being investigated for its therapeutic potential in several areas:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。